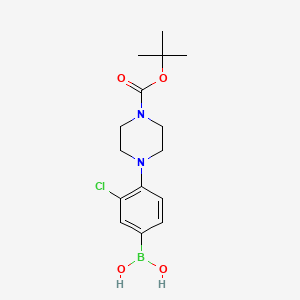

(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-chlorophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a boronic acid derivative with a piperazine ring. Boronic acids are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications .

Molecular Structure Analysis

The molecular structure of similar compounds typically consists of a boronic acid group attached to a phenyl ring, which is further connected to a piperazine ring via a carbon chain .Chemical Reactions Analysis

Boronic acids are known to undergo a variety of reactions, including condensation with amines or alcohols, and oxidation. The piperazine ring can also participate in reactions, such as acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Boronic acids are typically solid at room temperature, and the presence of the piperazine ring may increase the compound’s solubility in water .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Piperazinylbenzylamines : The compound has been utilized in the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines. This process involves nucleophilic 1,2-addition with different organometallic reagents, leading to highly diastereomerically enriched adducts. This method is significant for structure-activity studies in the search for novel ligands of the human melanocortin 4 receptor (Jiang et al., 2005).

Palladium-Catalysed Aromatic Amination : The compound has been used in the synthesis of arylpiperazines via palladium-catalysed aromatic amination reactions of bromoarenes with N-tert-butoxycarbonylpiperazine, followed by routine removal of the Boc group (Kerrigan et al., 1998).

Synthesis of Novel Dendritic Melamines : It has been incorporated into the synthesis of novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups, leading to the creation of new G-2 melamine dendrimers (Sacalis et al., 2019).

Bifunctional Tetraaza Macrocycles Synthesis : This compound has been involved in the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion to bifunctional poly(amino carboxylate) chelating agents, which is significant for applications in bioconjugate chemistry (McMurry et al., 1992).

N-tert-Butoxycarbonylation of Amines : The compound has been used in the N-tert-butoxycarbonylation of amines, a process catalyzed by heteropoly acid H3PW12O40, which is efficient and environmentally benign (Heydari et al., 2007).

Synthesis of Piperazinones : It has been involved in reactions with 1,2-diamines and glyoxylic acid to directly produce piperazinones, as well as in the synthesis of benzopiperazinones from monoprotected 1,2-phenylenediamine (Petasis & Patel, 2000).

Mecanismo De Acción

Target of Action

Compounds with piperazine moieties are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the versatility of piperazine derivatives.

Mode of Action

Piperazine derivatives generally interact with their targets through their nitrogen atoms, which can form hydrogen bonds and ionic interactions with biological macromolecules .

Biochemical Pathways

Given the broad range of biological activities exhibited by piperazine derivatives, it is likely that multiple pathways could be affected .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of the boronic acid group can be influenced by pH, and the stability of the BOC group can be affected by temperature and the presence of acids .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)13-5-4-11(16(21)22)10-12(13)17/h4-5,10,21-22H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEHZDXURFDQDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365929.png)

![3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2365933.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)

![{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol](/img/structure/B2365942.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)